Methyl 1-methylcyclohexa-2,5-diene-1-carboxylate
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Overview
Description
Methyl 1-methylcyclohexa-2,5-diene-1-carboxylate is an organic compound with the molecular formula C₉H₁₂O₂. It is a derivative of cyclohexadiene and contains a methoxycarbonyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-methylcyclohexa-2,5-diene-1-carboxylate can be achieved through various methods. One common approach involves the epoxidation of substituted cyclohexa-1,4-dienes. For instance, the epoxidation of this compound can be carried out using peracids under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-methylcyclohexa-2,5-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides using peracids.
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions, such as alkylation, where alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Peracids are commonly used for epoxidation reactions.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Substitution: Alkyl halides are often used as electrophiles in alkylation reactions.
Major Products:
Epoxides: Formed through oxidation reactions.
Alkylated Derivatives: Formed through alkylation reactions.
Scientific Research Applications
Methyl 1-methylcyclohexa-2,5-diene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 1-methylcyclohexa-2,5-diene-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, the compound can undergo epoxidation, where the methoxycarbonyl group influences the stereoselectivity of the reaction . Additionally, the compound can be deprotonated and alkylated under specific conditions, leading to the formation of stereoselective products .
Comparison with Similar Compounds
Methyl cyclohexa-2,5-diene-1-carboxylate: Lacks the methyl group at the 1-position.
4-Methylcatechol: Contains a similar methoxycarbonyl group but differs in its overall structure and reactivity.
1-Methyl-1,4-cyclohexadiene: Similar in structure but lacks the carboxylate group.
Uniqueness: Methyl 1-methylcyclohexa-2,5-diene-1-carboxylate is unique due to the presence of both a methoxycarbonyl group and a methyl group on the cyclohexadiene ring. This combination of functional groups imparts distinct reactivity and stereoselectivity in chemical reactions .
Properties
CAS No. |
59034-54-7 |
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Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
methyl 1-methylcyclohexa-2,5-diene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-9(8(10)11-2)6-4-3-5-7-9/h4-7H,3H2,1-2H3 |
InChI Key |
OQNGWKCLPVWDCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CCC=C1)C(=O)OC |
Origin of Product |
United States |
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